![molecular formula C9H8BrNO4 B009049 Methyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 100487-82-9](/img/structure/B9049.png)
Methyl 2-(4-bromo-2-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-nitrophenyl)acetate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-(4-bromo-2-nitrophenyl)acetate involves the reaction of 2-nitro-4-bromobenzeneacetic acid with methanol under specific conditions . Another method includes the use of dimethyl 2-(4-bromo-2-nitrophenyl)malonate, which is reacted with lithium chloride and water in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and dimethylformamide are often used.
Major Products Formed
Reduction: The major product is Methyl 2-(4-amino-2-nitrophenyl)acetate.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
Synthesis and Reaction Pathways
Methyl 2-(4-bromo-2-nitrophenyl)acetate is synthesized through various methods, typically involving the reaction of 2-nitro-4-bromobenzeneacetic acid with methanol under controlled conditions. It serves as an intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.
Common Reactions
- Reduction : The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst like palladium on carbon.
- Nucleophilic Substitution : The bromine atom can undergo substitution reactions with nucleophiles, leading to various derivatives.
Organic Chemistry
This compound is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the formation of diverse chemical entities through:
- Synthesis of Pharmaceuticals : It is involved in the preparation of drug candidates that target specific biological pathways.
- Dyes and Pigments : The compound can serve as a building block in synthesizing colorants used in various industries.
Biochemical Studies
In biological research, this compound is employed to investigate enzyme mechanisms and biochemical pathways. Its ability to act as an enzyme inhibitor enables researchers to study:
- Enzyme Kinetics : Understanding how enzymes interact with substrates and inhibitors.
- Metabolic Pathways : Exploring how modifications to this compound affect biological processes.
Industrial Applications
This compound finds use in the production of specialty chemicals and materials. Industries leverage its properties for:
- Material Science : Developing new materials with desired chemical properties.
- Agricultural Chemicals : Formulating pesticides and herbicides that are more effective against specific pests.
Case Studies
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Pharmaceutical Development :
- Researchers have synthesized analogs of this compound to evaluate their efficacy against certain diseases. For instance, derivatives have shown promise in treating cancer by inhibiting specific tumor-related enzymes.
-
Environmental Chemistry :
- Studies have focused on the degradation pathways of this compound in environmental settings, assessing its impact on ecosystems when released from industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl bromo(4-nitrophenyl)acetate
- Methyl 2-phenylacetate
- Dimethyl 2-(4-bromo-2-nitrophenyl)malonate
Uniqueness
Methyl 2-(4-bromo-2-nitrophenyl)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Biological Activity
Methyl 2-(4-bromo-2-nitrophenyl)acetate is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrNO₄. Its structure features a bromine atom and a nitro group on a phenyl ring, which significantly influences its reactivity and biological activity. The presence of these substituents enhances its potential as a therapeutic agent.
Enzymatic Interactions
The compound primarily interacts with various enzymes, notably esterases and lipases. These interactions lead to the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol, which is often utilized as a chromogenic indicator in enzymatic assays. This reaction is crucial for measuring enzyme activity due to the spectrophotometric detection capabilities of 4-nitrophenol.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling: It modulates signaling pathways by interacting with specific proteins and transcription factors, leading to changes in gene expression.
- Metabolic Pathways: The compound affects metabolic flux by interacting with metabolic enzymes, thereby influencing overall cellular metabolism.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies indicate that similar nitro-substituted compounds possess antimicrobial properties against various pathogens.
- Anticancer Potential: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects: The compound may reduce inflammatory responses by modulating cytokine production and signaling pathways .
Anticancer Activity
A study published in MDPI explored the anticancer potential of nitro-substituted phenolic compounds, including this compound. The findings revealed that these compounds could inhibit the growth of colorectal cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted an IC50 value indicating effective concentration levels for therapeutic applications .
Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. Results showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents. The study emphasized the need for further exploration to understand the underlying mechanisms of action fully.
Dosage Effects and Toxicity
The biological effects of this compound vary significantly with dosage:
- Low Doses: Minimal impact on cellular functions.
- Moderate Doses: Noticeable changes in enzyme activity and metabolic processes.
- High Doses: Potential toxic effects, including cellular damage and disruption of physiological functions.
Metabolic Pathways
This compound is primarily metabolized through hydrolysis by esterases and lipases, leading to the release of active metabolites that contribute to its biological effects. Understanding these metabolic pathways is crucial for evaluating its therapeutic potential and safety profile .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUTOLCCFWPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577761 | |
Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-82-9 | |
Record name | Methyl 2-(4-bromo-2-nitrophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100487-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-2-nitrophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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